N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic compound that belongs to the class of pyrazoline derivatives. Pyrazolines are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate catalyst to yield the pyrazoline ring. The final step involves the reaction of the pyrazoline derivative with benzoyl chloride to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazolines.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, it may interact with reactive oxygen species (ROS) pathways, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazoline ring with a benzamide moiety allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C24H22ClN3O |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H22ClN3O/c25-21-13-11-19(12-14-21)23(17-26-24(29)20-9-5-2-6-10-20)28-16-15-22(27-28)18-7-3-1-4-8-18/h1-14,23H,15-17H2,(H,26,29) |
InChI Key |
QJSNGWARUFIDPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(CNC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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